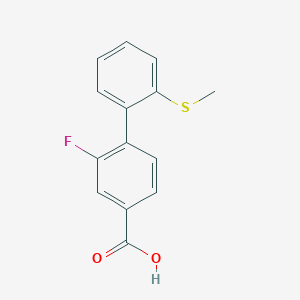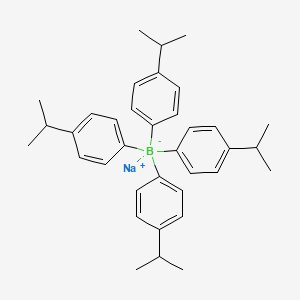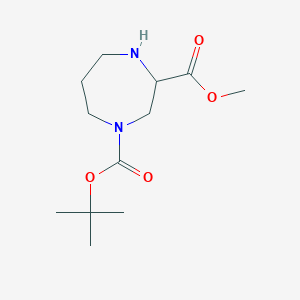
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate, also known as TMD, is a compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of diazepanes, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is used in the synthesis of various pharmaceuticals. Its structure is conducive to forming stable ring systems, which are often found in drugs that affect the central nervous system. It can serve as a precursor for the synthesis of potential medications targeting neurological disorders due to its ability to cross the blood-brain barrier .
Material Science
In material science, this compound’s derivatives could be utilized in creating novel polymers with unique properties. The diazepane ring can impart flexibility and durability when incorporated into polymer chains, potentially leading to the development of new materials for industrial applications .
Chemical Synthesis
As a building block in organic synthesis, 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is valuable for constructing complex molecular architectures. Its tert-butyl group can provide steric hindrance, which is useful in selective reactions .
Catalysis
The diazepane moiety can act as a ligand in catalytic systems. It can stabilize metal catalysts and enhance their reactivity and selectivity in various chemical transformations, including asymmetric synthesis .
Bioconjugation
This compound can be used for bioconjugation purposes. It can link biomolecules to other entities, such as fluorescent tags or therapeutic agents, without disrupting the biological activity of the target molecule .
Environmental Chemistry
In environmental chemistry, derivatives of this compound could be explored for their potential use in the remediation of pollutants. The nitrogen atoms in the diazepane ring might bind to heavy metals or organic contaminants, aiding in their extraction from the environment .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMUPJCVXOHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
CAS RN |
1253789-07-9 |
Source


|
| Record name | 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

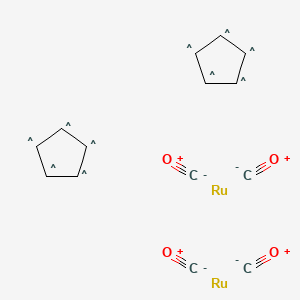
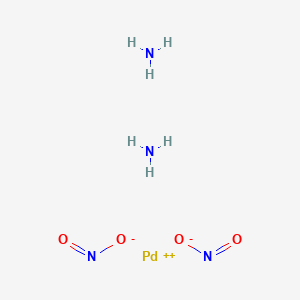
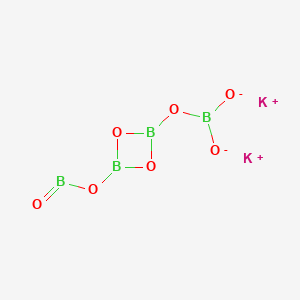

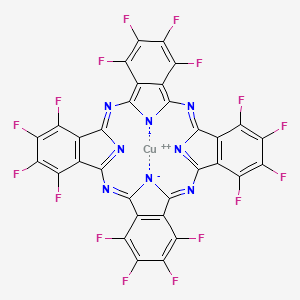

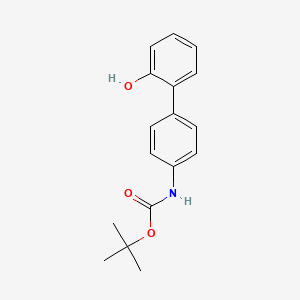
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

